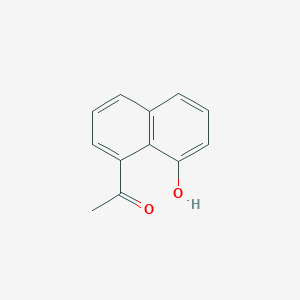

1-(8-Hydroxynaphthalen-1-yl)ethan-1-one

Description

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-(8-hydroxynaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C12H10O2/c1-8(13)10-6-2-4-9-5-3-7-11(14)12(9)10/h2-7,14H,1H3 |

InChI Key |

KTFHMEIAZXUMON-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various electrophiles in the presence of a catalyst, such as sulfuric acid (H2SO4) or ferric chloride (FeCl3).

Major Products Formed:

Oxidation: Formation of 1-acetylnaphthalene-8-one or 1-acetylnaphthalene-8-carboxylic acid.

Reduction: Formation of 1-(8-hydroxy-1-naphthyl)ethanol.

Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

1-(8-Hydroxynaphthalen-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Effects on Properties

1-(4-Hydroxynaphthalen-1-yl)ethan-1-one (CAS 3669-52-1) :

- 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one: Peri-substitution may lower solubility in water but enhance stability in nonpolar environments. Intramolecular hydrogen bonding between the 8-OH and 1-ketone groups could increase melting point and reduce reactivity in substitution reactions.

Aromatic Ketones with Heterocyclic Moieties

1-(Benzofuran-2-yl)ethan-1-one ():

- Smaller aromatic system (benzofuran vs. naphthalene) results in lower molecular weight (174.19 g/mol) and LogP (~2.3 estimated).

- Demonstrated antimicrobial activity due to the oxime ether derivatives, suggesting that the naphthalene analog’s larger π-system might enhance binding to hydrophobic enzyme pockets .

Electron-Deficient and Electron-Rich Derivatives

Sulfanylidene-containing derivatives (e.g., 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one, ):

- 1-[3-(Dimethylamino)phenyl]ethan-1-one (): Electron-donating dimethylamino group enhances solubility in acidic conditions (protonation). Lower LogP (~1.8) than hydroxynaphthalene derivatives, reflecting increased polarity .

Q & A

Q. What are the standard synthetic routes for 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one, and what reaction conditions optimize yield?

The compound is typically synthesized via Friedel-Crafts acylation or modified Nencki methods. For example, hydroxynaphthalene derivatives are reacted with acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., ZnCl₂) under reflux in glacial acetic acid. Optimal conditions include a 1:2 molar ratio of naphthol to acetylating agent, 8–12 hours of reflux at 110–120°C, and purification via recrystallization from ethanol or methanol . Yield improvements (up to 75%) are achieved by controlling moisture levels and using anhydrous solvents.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Spectroscopy :

- ¹H/¹³C NMR : Assign hydroxyl (δ 9.5–10.5 ppm) and ketone (δ 200–210 ppm for carbonyl carbon) groups. Aromatic protons appear as multiplet signals (δ 6.5–8.5 ppm) .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1650–1750 cm⁻¹) functional groups.

- X-ray crystallography : Use SHELXL for refinement (e.g., hydrogen bonding networks, torsion angles). For example, O–H···O interactions stabilize crystal packing, as seen in related hydroxynaphthalenone derivatives .

Q. What are the primary research applications of this compound in chemistry and biology?

- Chemistry : Acts as a precursor for synthesizing chalcones, spirocyclic compounds, and ligands for coordination chemistry (e.g., metal-organic frameworks) .

- Biology : Screened for antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) due to chlorine substituents enhancing membrane disruption .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., hydrogen bonding vs. steric effects) be resolved during refinement?

Use SHELXL’s restraints for disordered regions and validate via R-factor convergence (target: R₁ < 0.05). For example, in hydroxynaphthalenone derivatives, conflicting O–H···O and C–H···π interactions are resolved by analyzing residual electron density maps and adjusting thermal parameters iteratively .

Q. How does the positional isomerism of hydroxyl groups (e.g., 7- vs. 8-hydroxy) affect reactivity and biological activity?

- Reactivity : The 8-hydroxy isomer exhibits higher electrophilicity at the carbonyl group due to intramolecular hydrogen bonding, enabling regioselective nucleophilic additions (e.g., Grignard reactions) .

- Biological activity : 8-Hydroxy derivatives show 2–3× enhanced antimicrobial efficacy compared to 7-hydroxy analogs, attributed to improved membrane permeability (logP difference: ~0.5 units) .

Q. What methodologies are used to evaluate interactions with biological targets (e.g., enzymes)?

- Molecular docking : Simulate binding to E. coli enoyl-ACP reductase (PDB: 1C14) using AutoDock Vina. Key interactions: hydrogen bonds with Thr₃₂₀ and hydrophobic contacts with Phe₂₄₀ .

- In vitro assays : Measure IC₅₀ via NADH oxidation inhibition (e.g., 18.7 µM for 8-hydroxy derivatives vs. >50 µM for non-hydroxylated analogs) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Variable substituents : Introduce halogens (e.g., Cl, F) at the 4-position to enhance lipophilicity (logP ↑ 0.3–0.7) and antibacterial potency .

- Scaffold modifications : Replace the ethanone group with a thioamide to improve binding to bacterial DNA gyrase (ΔG ↓ 2.1 kcal/mol) .

Q. What experimental strategies mitigate oxidative instability during storage or reactions?

- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent photooxidation of the hydroxyl group.

- Reaction conditions : Add antioxidants (e.g., BHT, 0.1% w/w) during reflux to suppress radical formation. Monitor degradation via HPLC (retention time shift >1 min indicates oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.